molecular formula C9H13NO4 B146806 tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate CAS No. 135305-09-8

tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate

Cat. No. B146806
M. Wt: 199.2 g/mol
InChI Key: UCDDTNULNHTOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate, also known as FPOP, is a chemical compound used in scientific research. It is a labeling reagent that can be used to study protein structure and dynamics. FPOP is a relatively new compound, first synthesized in 2009, but it has already shown promise in a variety of applications.

Mechanism Of Action

Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate works by reacting with solvent-exposed amino acid residues in proteins. The reaction is initiated by hydroxyl radicals, which are generated by the photolysis of hydrogen peroxide. The hydroxyl radicals react with tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to form a highly reactive intermediate that can react with amino acid residues in proteins.

Biochemical And Physiological Effects

Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use in humans or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can be used to study protein structure and dynamics in solution. This is in contrast to other labeling reagents that require the protein to be immobilized on a surface. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is also relatively easy to use and can be applied to a wide range of proteins.
One limitation of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can only label solvent-exposed residues. This means that it may not be able to identify buried regions of proteins. Additionally, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate labeling can be affected by the presence of other molecules in solution, such as salts or detergents.

Future Directions

There are several future directions for the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate in scientific research. One area of interest is the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to study protein-ligand interactions. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate could be used to identify the binding site of a ligand on a protein and to study the conformational changes that occur upon binding.
Another area of interest is the development of new labeling reagents that can label buried regions of proteins. This would allow for a more complete understanding of protein structure and dynamics.
Overall, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is a promising tool for the study of protein structure and dynamics. Its ease of use and versatility make it a valuable addition to the toolkit of protein researchers.

Synthesis Methods

Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is synthesized using a multi-step process. The first step is the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, which is then reacted with ethyl chloroformate to form tert-butyl N-(2-chloroethyl)carbamate. This intermediate is then reacted with 2-oxo-3-formylpropionic acid to form tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate.

Scientific Research Applications

Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is primarily used in the study of protein structure and dynamics. It is a labeling reagent that can be used to identify protein regions that are exposed or buried. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate can also be used to study protein-protein interactions and protein-ligand interactions.

properties

CAS RN

135305-09-8

Product Name

tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

IUPAC Name

tert-butyl (NE)-N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]carbamate

InChI

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h4-6,11H,1-3H3/b7-5-,10-4+

InChI Key

UCDDTNULNHTOEM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC=C(C=O)C=O

SMILES

CC(C)(C)OC(=O)N=CC(=CO)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC=C(C=O)C=O

synonyms

Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.